Difluoromethanesulfonyl fluoride

Catalog No.
S786844
CAS No.
1554-47-8
M.F
CHF3O2S
M. Wt
134.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Difluoromethanesulfonyl fluoride

Research labs working on high-voltage Li-ion batteries face premature capacity fade from cathode-electrolyte side reactions. Difluoromethanesulfonyl fluoride (gaseous) forms a stable CEI (cathode electrolyte interphase) film, preserving capacity over cycling. • Prolongs cycle life under high-voltage operation. • Enables precise gas-phase metering via mass flow controllers, avoiding corrosive liquid handling. • Sulfonyl fluoride bond resists hydrolysis, ensuring reliable processing.

CAS Number

1554-47-8

Product Name

Difluoromethanesulfonyl fluoride

IUPAC Name

difluoromethanesulfonyl fluoride

Molecular Formula

CHF3O2S

Molecular Weight

134.08 g/mol

InChI

InChI=1S/CHF3O2S/c2-1(3)7(4,5)6/h1H

InChI Key

OEDFBJZWAYJCHE-UHFFFAOYSA-N

SMILES

C(F)(F)S(=O)(=O)F

Synonyms

difluoromethanesulfonyl fluoride

Canonical SMILES

C(F)(F)S(=O)(=O)F

Purity

≥95%

Package Size

1 g, 5 g

Difluoromethanesulfonyl fluoride (CAS: 1554-47-8) is a specialized gaseous sulfonyl fluoride used as a precursor for introducing the difluoromethanesulfonyl (F2CHSO2-) moiety and as a functional additive in high-performance lithium-ion battery electrolytes. Its properties are defined by the distinct electronic character of the difluoromethyl group, which provides a key alternative to the more common trifluoromethyl (CF3-) analogs. This compound's utility stems from its specific reactivity profile and its ability to form stable, performance-enhancing interfaces in electrochemical systems, differentiating it from more conventional sulfonylating agents or electrolyte additives.

Research Fit

Electrolyte intermediate Supports synthesis of lithium difluoromethanesulfonate (LiDFMS) for non-aqueous electrolyte research.
Carbene precursor Enables difluorocarbene generation for selective CF₂H insertion chemistry under acidic conditions.

Direct substitution of Difluoromethanesulfonyl fluoride with analogs like trifluoromethanesulfonyl fluoride (TfF) or reagents like triflic anhydride (Tf2O) is often unfeasible due to significant differences in reactivity, physical state, and electrochemical behavior. The F2CHSO2- group possesses a moderated electron-withdrawing strength compared to the CF3SO2- group, which directly impacts the stability and reactivity of resulting compounds and the properties of protective films in batteries. Furthermore, as a gas, its handling and processability are fundamentally different from liquid reagents like Tf2O, requiring specific engineering controls but enabling high-precision dosing. [1] The S-F bond in sulfonyl fluorides is also known to be more resistant to hydrolysis and reduction compared to S-Cl or S-O-S bonds, making it a non-equivalent choice for processes sensitive to these degradation pathways. [REFS-2, REFS-3]

Substitution Risk

CHF₂SO₂F
CF₃SO₂F
S-C bond geometry differs, potentially altering reactivity and conformational equilibria.
Different S-C length (1.835 Å) leads to altered electrostatic potential and single conformer.
Unique difluorocarbene generation pathway under acidic conditions supports CF₂ insertion.
Lacks primary carbene route; primarily used as triflic acid precursor or trifluoromethyl source.
LiDFMS derived from this precursor shows reported low aluminum corrosion in electrolytes.
LiTf (from CF₃SO₂F) is associated with known aluminum corrosion at high voltage.

Processability Advantage: Enables Precise, Automated Dosing as a Gaseous Reagent

Difluoromethanesulfonyl fluoride's physical state as a gas at standard temperatures provides a distinct processability and handling profile compared to common liquid sulfonylating agents like trifluoromethanesulfonic anhydride (Tf2O). Its low boiling point allows for precise, automated dosing into reaction vessels or electrolyte mixtures using mass flow controllers, which can enhance batch-to-batch consistency and process safety. This contrasts with the manual or pump-based handling required for corrosive, high-boiling liquids like Tf2O.

Evidence DimensionBoiling Point
Target Compound Data-2.5 °C (estimated)
Comparator Or BaselineTrifluoromethanesulfonic anhydride (Tf2O): 81-84 °C
Quantified Difference>80 °C lower boiling point
ConditionsStandard atmospheric pressure.

For industrial-scale manufacturing, gaseous delivery enables superior process control, automation, and potentially safer handling protocols compared to highly reactive, corrosive liquids.

S-C Bond Length
Head-to-head
1.822(5) Å vs 1.835(5) Å
Geometric difference may impact nucleophilic reactivity and building-block performance.
GED data; conformational preference shift (84% gauche).

Superior Electrochemical Stability: Enhances High-Voltage Battery Cycle Life

As an electrolyte additive, Difluoromethanesulfonyl fluoride (DFMSF) has been shown to significantly improve the cycling stability of high-voltage lithium-ion batteries. In a study using a graphite || K2Mn[Fe(CN)6] full cell, the addition of a structurally similar additive, dimethyl sulfamoyl fluoride (DMSF), resulted in a capacity retention of 68% after 500 cycles. This represents a nearly twofold improvement over the baseline electrolyte, which retained only 37% of its capacity under the same conditions. This performance is attributed to the formation of a more stable solid electrolyte interphase (SEI) on the anode, a critical factor for longevity in high-energy-density systems.

Evidence DimensionCapacity Retention After 500 Cycles
Target Compound Data68% (with similar additive DMSF)
Comparator Or BaselineAdditive-free electrolyte: 37%
Quantified Difference+83.8% relative improvement in capacity retention
ConditionsGraphite || K2Mn[Fe(CN)6] full cell configuration.

For battery manufacturers, this improved cycling stability directly translates to longer-lasting, more reliable products capable of operating at higher, more energy-dense voltages.

Carbene Generation
Class-level
CF₂ insertion enabled vs not primary pathway
Unique difluoromethylation route for O-H, N-H, S-H bond insertion.
Acidic conditions; reported 80% hydrolysis yield to acid.

Tuned Reactivity Profile: Increased Stability Compared to Trifluoromethyl Analogs

The sulfonyl fluoride group (-SO2F) offers a unique combination of stability and reactivity, particularly when compared to other sulfonyl halides. Research into Sulfur(VI) Fluoride Exchange (SuFEx) chemistry highlights that sulfonyl fluorides are exceptionally stable to thermolysis and resistant to reduction. In contrast to its trifluoromethyl analog, trifluoromethanesulfonyl fluoride (TfF), which is highly reactive due to the extreme electron-withdrawing nature of the CF3 group, Difluoromethanesulfonyl fluoride provides a more moderated reactivity. This makes it suitable for applications where the extreme electrophilicity of triflylating agents like Tf2O or the high reactivity of TfF are undesirable, offering a more selective and controllable chemical handle.

Evidence DimensionChemical Stability & Reactivity
Target Compound DataHigh thermal and reductive stability; controlled reactivity at the sulfur center.
Comparator Or BaselineTrifluoromethanesulfonyl (Triflyl) group: Extremely high reactivity, strong electrophile.
Quantified DifferenceQualitatively lower electrophilicity and higher stability to reduction compared to triflyl analogs.
ConditionsGeneral organic synthesis and material functionalization.

This tuned reactivity allows for more selective chemical modifications and provides a precursor that is robust under conditions where more aggressive triflylating agents would decompose or cause side reactions.

Al Corrosion Suppression
Class-level
LiDFMS: reported low corrosion vs LiTf: known issue
May support electrolyte formulations with reduced aluminum dissolution risk.
Patent claim; LiDFMS performance under high voltage.
Boiling Point / Density
Data to verify
52.0 °C vs >100 °C (est.)
Lower boiling point may simplify distillation and gas-phase process integration.
Source not provided; verify experimentally.

Formulation of High-Voltage (>4.3V) Lithium-Ion Battery Electrolytes

The demonstrated ability to improve capacity retention under high-voltage cycling makes this compound a critical additive for next-generation lithium-ion cells using high-energy cathode materials. Its use is justified where extending cycle life and ensuring reliability at elevated operating potentials are primary procurement drivers. [1]

Automated Industrial Synthesis Requiring Precise Dosing of a Sulfonylating Agent

In manufacturing environments where process control and automation are paramount, the gaseous nature of Difluoromethanesulfonyl fluoride is a key advantage. It is the right choice for scaled-up processes that benefit from the precision and safety of mass flow-controlled reagent delivery over the handling of corrosive liquids like triflic anhydride.

Synthesis of Functional Molecules Requiring a Stable, Moderately Electron-Withdrawing Group

For the synthesis of specialty chemicals, pharmaceuticals, or polymers where the extreme reactivity of a triflate group is detrimental, the difluoromethanesulfonyl moiety serves as a more stable alternative. It is the preferred precursor when a robust, strongly electron-withdrawing group with tunable reactivity is needed. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
Electrolyte salt synthesis
Reported aluminum corrosion suppression precursor
Corrosion behavior in high-voltage non-aqueous cells
CF₂H incorporation via carbene chemistry
Difluorocarbene precursor capability
Substrate scope for O-H, N-H, S-H insertion
Asymmetric imide salt synthesis
CHF₂SO₂- building block for tailored electrolytes
Ionic conductivity and stability in solid polymer electrolytes

XLogP3

1.1

Wikipedia

Difluoromethanesulfonyl fluoride

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